(4-Chlorobenzyl)hydrazine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-chlorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBURDTVQHTFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996778 | |
| Record name | [(4-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75333-04-9 | |
| Record name | Hydrazine, (p-chlorobenzyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075333049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(4-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-chlorophenyl)methyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 4 Chlorobenzyl Hydrazine Hydrochloride
Reaction Mechanisms in the Formation of Derivatives
A hallmark reaction of primary hydrazines, including (4-Chlorobenzyl)hydrazine (B1600100), is their condensation with aldehydes and ketones to form hydrazones. researchgate.netyoutube.com This reaction is a type of nucleophilic addition to the carbonyl carbon, followed by elimination of a water molecule.
The mechanism typically begins with the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazine (B178648) onto the electrophilic carbonyl carbon. This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. researchgate.net The resulting tetrahedral intermediate, a carbinolamine, then undergoes dehydration. Proton transfer from the nitrogen to the oxygen creates a good leaving group (water), which is eliminated to form a C=N double bond, yielding the final hydrazone product.
Step 1: Nucleophilic Attack: The lone pair on the terminal nitrogen of (4-Chlorobenzyl)hydrazine attacks the carbonyl carbon of an aldehyde or ketone.
Step 2: Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which quickly rearranges to a neutral carbinolamine.
Step 3: Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated (in acidic conditions) to form -OH₂⁺.
Step 4: Elimination of Water: The departure of a water molecule and the formation of a carbon-nitrogen double bond yields the (4-Chlorobenzyl)hydrazone.
This reaction is fundamental to the Wolff-Kishner reduction, where the intermediate hydrazone is further treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. libretexts.org
(4-Chlorobenzyl)hydrazine and its derivatives are valuable building blocks in heterocyclic chemistry, particularly in cycloaddition reactions. The hydrazine moiety can act as a 1,3-dipole precursor or a dinucleophile to react with various substrates, leading to the formation of stable five- or six-membered rings.
A prominent example is the Knorr pyrazole (B372694) synthesis and related reactions, where a hydrazine reacts with a 1,3-dicarbonyl compound. researchgate.net The reaction between a monosubstituted hydrazine and a non-symmetrical β-diketone can lead to a mixture of pyrazole isomers. researchgate.net The mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. organic-chemistry.org
Furthermore, derivatives of (4-Chlorobenzyl)hydrazine, such as hydrazonoyl halides, are versatile intermediates for [3+2] cycloaddition reactions to synthesize a wide range of fused and non-fused heterocyclic systems, including triazoles and pyrimidines. researchgate.net Hydrazones derived from (4-Chlorobenzyl)hydrazine can also participate in cycloaddition reactions with suitable dipolarophiles to construct pyrazole derivatives. rsc.org These reactions often exhibit high regioselectivity and are a cornerstone for creating libraries of complex molecules from simple precursors. frontiersin.orgmdpi.com
Diazotization is a process of converting a primary amino group into a diazonium group (-N₂⁺) using nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. nih.govacs.org While this reaction is most famously associated with primary aromatic amines (anilines), related transformations can occur with hydrazine derivatives.
For substituted hydrazines, the reaction with nitrous acid can be complex. The terminal -NH₂ group of (4-Chlorobenzyl)hydrazine could potentially be targeted. However, a more common reaction pathway for hydrazines involves oxidation or the formation of azides. For instance, the reaction of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazole (a structure formed from a hydrazine precursor) with one equivalent of nitrous acid results in the diazotization of the exocyclic amino group, which then can be converted to an azide (B81097). rsc.org
The synthesis of hydrazines sometimes proceeds via the reduction of a diazonium salt, which is formed by the diazotization of an aniline. nih.govgoogle.com This highlights the close chemical relationship between these functional groups. The potential for (4-Chlorobenzyl)hydrazine to undergo a reaction at the terminal nitrogen under diazotizing conditions exists, which could lead to the formation of (4-chlorobenzyl)azide or other rearranged products, depending on the specific reaction conditions. This reactivity is analogous to diazotization-like transformations observed in more complex hydrazine-derived heterocycles. rsc.org
Influence of the 4-Chloro Substituent on Reactivity
The 4-chloro substituent exerts a dual electronic effect: it is inductively electron-withdrawing (-I) and has a weak, resonance-based electron-donating effect (+R). For substituents in the para position, the inductive effect typically dominates, leading to a net electron-withdrawing character. This electronic perturbation influences the nucleophilicity of the hydrazine moiety and the stability of reaction intermediates, thereby affecting reaction rates and pathways.
Electronic Effects on Reaction Kinetics and Selectivity
The electronic influence of the 4-chloro group on the reactivity of the hydrazine functional group can be quantitatively assessed through kinetic studies and the application of the Hammett equation. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The sign and magnitude of the reaction constant, ρ, provide insight into the nature of the rate-determining step. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate, pointing to the buildup of positive charge in the transition state.
Conversely, studies on the reaction of a standard hydrazine with a series of substituted benzaldehydes show a positive ρ value. For example, the formation of hydrazones from various substituted aldehydes at pH 7.4 demonstrates that electron-deficient aldehydes react faster than electron-rich ones. nih.gov A Hammett ρ value of 0.91 was observed in one study, confirming that electron-withdrawing groups on the aldehyde enhance the reaction rate. nih.gov This is because these groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.
Based on these findings, we can infer the effect of the 4-chloro substituent in (4-Chlorobenzyl)hydrazine. The chloro group is electron-withdrawing (σₚ = +0.23), which decreases the electron density on the benzyl (B1604629) ring and, through inductive effects, reduces the nucleophilicity of the hydrazine nitrogen atoms. This would be expected to slow down reactions where the hydrazine acts as a nucleophile in the rate-determining step, such as in the formation of hydrazones. Therefore, (4-Chlorobenzyl)hydrazine would be expected to react more slowly than unsubstituted benzylhydrazine (B1204620) but faster than benzylhydrazines with more strongly electron-withdrawing groups like a nitro group.
The selectivity of reactions can also be influenced. In competitive reactions, the reduced nucleophilicity of (4-Chlorobenzyl)hydrazine might lead to lower yields or require more forcing reaction conditions compared to more nucleophilic hydrazines.
Table 1: Hammett Study Data for Related Hydrazone Reactions
| Reaction Series | Substituent Location | Reaction Constant (ρ) | Interpretation |
| Substituted Benzaldehyde (B42025) Phenylhydrazones + Nitrosobenzene | Phenylhydrazone Ring (B) | -2.2 | Electron-donating groups on the hydrazine moiety accelerate the reaction, indicating the development of positive charge in the transition state at the hydrazine nitrogen. This supports the role of the hydrazine as a nucleophile in the rate-determining step. |
| Phenylhydrazine (B124118) + Substituted Benzaldehydes | Benzaldehyde Ring | +0.91 | Electron-withdrawing groups on the aldehyde accelerate the reaction, indicating the development of negative charge in the transition state. This is consistent with the nucleophilic attack of the hydrazine on the carbonyl carbon being the rate-limiting step. nih.gov |
Note: The data in this table is derived from studies on phenylhydrazones and provides an inferred understanding of the reactivity of benzylhydrazines.
Stereochemical Considerations in Derivatives
The formation of new stereocenters is a critical aspect of modern organic synthesis. When (4-Chlorobenzyl)hydrazine reacts with a chiral or prochiral carbonyl compound, the resulting hydrazone can exist as diastereomers or enantiomers. The 4-chloro substituent can influence the stereochemical outcome of such reactions, although specific studies on (4-Chlorobenzyl)hydrazine are limited.
In general, the condensation of a hydrazine with a chiral aldehyde or ketone can lead to the formation of diastereomeric hydrazones. The ratio of these diastereomers is determined by the steric and electronic interactions in the transition state leading to their formation. The 4-chloro group, while electronically significant, is not exceptionally bulky. Its influence on the diastereoselectivity of a reaction would likely be subtle and dependent on the specific nature of the chiral substrate and the reaction conditions.
For instance, if (4-Chlorobenzyl)hydrazine were to react with a chiral aldehyde containing a bulky group adjacent to the carbonyl, the approach of the hydrazine would be sterically hindered. The diastereomeric ratio of the resulting hydrazones would depend on the relative energies of the transition states leading to the syn and anti products. The electronic nature of the 4-chloro substituent could play a role by affecting the geometry and stability of these transition states.
Furthermore, chiral hydrazines themselves are valuable reagents for the stereoselective synthesis of other molecules. While (4-Chlorobenzyl)hydrazine is achiral, it can be a precursor to chiral hydrazine derivatives. For example, asymmetric hydrogenation of a hydrazone derived from (4-Chlorobenzyl)hydrazine could yield a chiral hydrazine. The properties of this chiral hydrazine, including its utility in asymmetric synthesis, would be influenced by the electronic properties of the 4-chlorobenzyl group.
In the context of dynamic kinetic resolution, where a racemic starting material is converted to a single enantiomer of a product, the reactivity of the hydrazine is crucial. If a chiral catalyst is used to selectively catalyze the reaction of one enantiomer of a racemic aldehyde with (4-Chlorobenzyl)hydrazine, the electronic properties of the hydrazine could affect the efficiency and selectivity of the process.
While direct experimental data on the stereochemical influence of the 4-chloro substituent in (4-Chlorobenzyl)hydrazine reactions is scarce, the general principles of stereoselective synthesis suggest that its electronic effects could modulate the energy differences between diastereomeric transition states, thereby influencing the stereochemical outcome.
Derivatization and Structural Modification Studies of 4 Chlorobenzyl Hydrazine Hydrochloride
Synthesis of Novel Hydrazone Derivatives from (4-Chlorobenzyl)hydrazine (B1600100) Hydrochloride
The synthesis of hydrazones is a fundamental transformation of (4-Chlorobenzyl)hydrazine hydrochloride. This reaction involves the condensation of the primary amine group of the hydrazine (B178648) with the carbonyl group of an aldehyde or a ketone. jocpr.commdpi.com The reaction is typically carried out by heating the hydrazine and the carbonyl precursor in a suitable solvent, such as ethanol (B145695) or methanol (B129727). jocpr.comnih.gov The resulting hydrazones are characterized by the presence of the azomethine group (-NHN=CH-), which is a key pharmacophore and a versatile intermediate for further chemical modifications. jocpr.comnih.gov
The general scheme for this synthesis involves the reaction of (4-Chlorobenzyl)hydrazine (after neutralization of the hydrochloride salt) with a carbonyl compound (an aldehyde or ketone) to yield the corresponding (4-Chlorobenzyl)hydrazone derivative and water.
The structural elucidation of the synthesized hydrazones is routinely accomplished using a combination of spectroscopic techniques. nih.govmdpi.com
Infrared (IR) Spectroscopy: IR spectra are crucial for identifying the key functional groups. A characteristic absorption band for the N-H bond stretching in the hydrazone group typically appears in the region of 3223–3350 cm⁻¹. nih.govminarjournal.com The C=N stretching vibration of the azomethine group is also a key diagnostic peak. minarjournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used for detailed structural confirmation. In ¹H-NMR spectra, the proton of the N-H group is typically observed as a singlet at a downfield chemical shift, often above δ 10.0 ppm, and is exchangeable with D₂O. nih.govnih.gov The proton attached to the azomethine carbon (-N=CH-) usually appears as a singlet between δ 7.80 and 8.25 ppm. nih.gov Aromatic protons from the 4-chlorobenzyl group and the precursor moiety show characteristic signals in the aromatic region. nih.gov In ¹³C-NMR spectra, the carbon atom of the C=N double bond and the aromatic carbons can be identified in the range of δ 112 to 168 ppm. nih.govnih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized hydrazones and to analyze their fragmentation patterns, which helps confirm the molecular structure. minarjournal.comnih.govresearchgate.net
The following table summarizes typical spectroscopic data for hydrazone derivatives.
| Spectroscopic Technique | Characteristic Signal/Peak | Corresponding Functional Group/Proton | Reference |
| IR Spectroscopy | 3223–3350 cm⁻¹ | N-H stretching | nih.gov |
| ~1624 cm⁻¹ | C=N stretching | minarjournal.com | |
| ¹H-NMR Spectroscopy | >10.0 ppm (singlet) | -NH proton | nih.gov |
| 7.80–8.25 ppm (singlet) | -N=CH- proton | nih.gov | |
| ¹³C-NMR Spectroscopy | 112–168 ppm | Aromatic and C=N carbons | nih.govnih.gov |
A significant advantage of hydrazone synthesis is the vast array of commercially available or readily synthesized aldehydes and ketones that can be used as precursors. This allows for the generation of large libraries of hydrazone derivatives with varied steric and electronic properties. The reaction of this compound is compatible with a wide range of carbonyl compounds. researchgate.net Studies have demonstrated the successful synthesis of hydrazones from various classes of aldehydes and ketones. nih.govnih.govnih.gov
The choice of the carbonyl precursor directly influences the structure and potential properties of the final hydrazone product. This versatility is a cornerstone of using this compound as a building block in medicinal and materials chemistry.
The table below lists examples of carbonyl precursors used in the synthesis of hydrazone derivatives from various hydrazines, illustrating the scope of the reaction.
| Carbonyl Precursor Class | Specific Examples | Reference |
| Substituted Benzaldehydes | 4-Fluorobenzaldehyde, 2,3-Dihydroxybenzaldehyde, 4-Chlorobenzaldehyde (B46862) | nih.govnih.govorgsyn.org |
| Heterocyclic Aldehydes | 3-Acetylpyridine, Isatin | nih.govresearchgate.net |
| Substituted Acetophenones | 4'-Nitroacetophenone, 4'-Hydroxyacetophenone | nih.gov |
| Aliphatic Ketones | Cyclohexanone | echemcom.com |
Cyclization Reactions Leading to Heterocyclic Frameworks
Hydrazones derived from (4-Chlorobenzyl)hydrazine are valuable intermediates for synthesizing a variety of nitrogen-containing heterocyclic compounds. jocpr.comresearchgate.net These cyclization reactions often proceed by reacting the hydrazone intermediate with a suitable reagent that provides the remaining atoms needed to form the ring.
One of the most common applications of benzylhydrazine (B1204620) derivatives is in the synthesis of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. nih.govmdpi.com A prevalent method is the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. nih.govmdpi.comrsc.org
For instance, a one-pot synthesis can be employed where this compound first reacts with an appropriate aldehyde (e.g., 4-chlorobenzaldehyde) to form a hydrazone in situ. orgsyn.org This intermediate then undergoes a cyclization reaction with a compound containing a suitable three-carbon backbone, like a β-nitro-olefin, to yield a highly substituted pyrazole (B372694). orgsyn.org The reaction conditions, particularly the solvent, can be crucial for directing the reaction towards pyrazole formation. orgsyn.org Protic polar solvents are often favored for the cyclization step. orgsyn.org
Beyond pyrazoles, derivatives of (4-Chlorobenzyl)hydrazine can be used to construct other important heterocyclic frameworks. The specific outcome often depends on the reaction conditions and the nature of the co-reactant.
Triazoles: In some cases, attempts to form metal complexes with hydrazone ligands have resulted in an unexpected intramolecular cyclization to yield a triazole product. researchgate.net This highlights the inherent reactivity of the hydrazone scaffold.
Triazines: Hydrazides can be used as precursors for the synthesis of 1,2,4-triazine (B1199460) rings. mdpi.com The hydrazine intermediate can be reacted with appropriate aldehydes to furnish triazine-based hydrazones. mdpi.com
1,2-Oxazines and Oxazolo[3,4-b]pyridazin-7-ones: Dilithiated hydrazones have been shown to react with reagents like epibromohydrin (B142927) to afford more complex heterocyclic systems, including 1,2-oxazines and oxazolo[3,4-b]pyridazin-7-ones through domino cyclization reactions. researchgate.net
Indoles: Transition metal-catalyzed C-H activation and annulation reactions of arylhydrazines with alkynes represent a modern strategy for the synthesis of indole (B1671886) rings. researchgate.net
N-Substitution and Alkylation Strategies
Direct modification of the hydrazine nitrogen atoms offers another avenue for derivatization. These strategies involve forming new carbon-nitrogen bonds through alkylation or arylation reactions.
N-Alkylation: A one-pot, base-promoted tandem reaction can be used to synthesize trisubstituted hydrazones. This involves the initial condensation of a hydrazine with an aldehyde, followed by N-alkylation with an alkyl halide. organic-chemistry.org This method is efficient and tolerates various functional groups. organic-chemistry.org N-allylation of hydrazones and hydrazides has also been achieved using palladium or iridium catalysts, providing access to N-allyl hydrazine derivatives. organic-chemistry.org
N-Arylation: Palladium or copper-catalyzed cross-coupling reactions are effective for the N-arylation of hydrazines and their derivatives. organic-chemistry.org For example, a palladium-catalyzed coupling can prepare N-aryl benzophenone (B1666685) hydrazones, which are valuable precursors for other reactions like the Fischer indolization. organic-chemistry.org Similarly, CuI catalyzes the N-arylation of hydrazides with aryl iodides. organic-chemistry.org These methods provide a direct route to introduce aromatic rings onto the hydrazine nitrogen atoms.
Mono- and Di-substituted Hydrazine Derivatives
The primary route for the derivatization of (4-chlorobenzyl)hydrazine involves the reaction of its free base with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. libretexts.orgquora.com This condensation reaction is a cornerstone in the synthesis of mono-substituted hydrazine derivatives, where the benzyl (B1604629) group constitutes the first substitution.
The reaction of (4-chlorobenzyl)hydrazine with an aldehyde or ketone results in the formation of a new carbon-nitrogen double bond (C=N), yielding a (4-chlorobenzyl)hydrazone. This process involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. quora.com
For example, the reaction of (4-chlorobenzyl)hydrazine with a generic aldehyde (R-CHO) or ketone (R1-CO-R2) can be depicted as follows:
Reaction with an aldehyde: Cl-C₆H₄-CH₂-NH-NH₂ + R-CHO → Cl-C₆H₄-CH₂-NH-N=CH-R + H₂O
Reaction with a ketone: Cl-C₆H₄-CH₂-NH-NH₂ + R1-CO-R2 → Cl-C₆H₄-CH₂-NH-N=C(R1)-R2 + H₂O
These resulting hydrazones are considered mono-substituted derivatives in the context of the newly formed hydrazone functional group. The nature of the 'R' group from the aldehyde or ketone can be widely varied, introducing aliphatic, aromatic, or heterocyclic moieties into the final molecule. This variability is crucial for tuning the physicochemical and biological properties of the derivatives.
Di-substituted derivatives can be conceptualized in several ways. One form involves further substitution on the remaining nitrogen atom of the hydrazine backbone. However, the most common approach to creating more complex structures from (4-chlorobenzyl)hydrazine involves the use of dicarbonyl compounds or molecules with multiple reactive sites, leading to the formation of heterocyclic rings where the (4-chlorobenzyl) group is a significant substituent.
Selective Derivatization Techniques
Selective derivatization of (4-chlorobenzyl)hydrazine is essential for controlling the outcome of the reaction and synthesizing specific target molecules. The reactivity of the two nitrogen atoms in the hydrazine group is not identical, which can be exploited for selective reactions.
Hydrazone Formation: The most common selective derivatization is the formation of hydrazones, as described previously. This reaction selectively targets the terminal amino group (-NH₂) of the hydrazine, which is generally more nucleophilic and less sterically hindered than the nitrogen atom attached to the benzyl group. The reaction is typically carried out in a suitable solvent like ethanol or methanol, sometimes with acid catalysis to activate the carbonyl group. arjonline.org
Wolff-Kishner Reduction: While not a derivatization in the sense of creating a stable new functional group on the hydrazine, the Wolff-Kishner reduction utilizes a hydrazone intermediate for the deoxygenation of aldehydes and ketones to the corresponding alkanes. libretexts.orglibretexts.orglumenlearning.com In this two-step process, the aldehyde or ketone is first converted to a hydrazone using (4-chlorobenzyl)hydrazine. Subsequently, treatment with a strong base, such as potassium hydroxide, at high temperatures leads to the formation of the alkane and nitrogen gas, with the (4-chlorobenzyl)hydrazine being consumed in the process. libretexts.orglibretexts.orglumenlearning.com The initial formation of the hydrazone is a selective reaction.
N-Acylation: Another selective derivatization technique involves the acylation of the hydrazine moiety. Reaction with acyl chlorides or anhydrides can lead to the formation of N-acylhydrazides. The selectivity of acylation can be controlled by reaction conditions. Generally, the terminal nitrogen is more reactive towards acylation.
Cyclization Reactions: The (4-chlorobenzyl)hydrazone derivatives can serve as versatile intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrazolines, and triazoles. These reactions often proceed with a high degree of regioselectivity, driven by the nature of the reactants and the reaction conditions.
For instance, the reaction of a (4-chlorobenzyl)hydrazone with a compound containing a suitable three-carbon backbone can lead to the formation of a five-membered pyrazole ring. The specific substitution pattern on the resulting pyrazole is dictated by the regioselectivity of the cyclization reaction.
Structure-Activity Relationship (SAR) Studies of Modified Analogues
The structural modifications of this compound have led to the discovery of derivatives with a range of biological activities. Structure-activity relationship (SAR) studies aim to understand how specific structural features influence the biological effects of these molecules.
A review of hydrazone derivatives highlighted that N'-(4-chlorobenzylidene)nicotinohydrazide exhibited potent anticonvulsant activity. impactfactor.org This finding suggests that the presence of the 4-chlorophenyl group, introduced via a benzaldehyde (B42025) derivative, is a key contributor to the observed biological effect. Although the starting material in this case was nicotinohydrazide, the resulting structure contains the 4-chlorobenzylidene moiety, which would be formed from the reaction of a hydrazine with 4-chlorobenzaldehyde. This points to the potential of (4-chlorobenzyl)hydrazine derivatives in the development of anticonvulsant agents.
Furthermore, a study on 4-chloro-benzohydrazide derivatives revealed that they possess good anti-inflammatory activity. iscientific.org Hydrazides are closely related to hydrazones and can be synthesized from hydrazine precursors. The anti-inflammatory properties associated with the 4-chlorobenzoyl moiety suggest that derivatives of (4-chlorobenzyl)hydrazine could also exhibit similar activities.
The general SAR trends for many biologically active hydrazones indicate that the nature of the substituent attached to the imine carbon is critical for activity. Aromatic and heterocyclic rings are often found in potent compounds. nih.govscispace.com The substitution pattern on these rings, such as the presence of electron-withdrawing or electron-donating groups, can significantly modulate the activity.
For derivatives of (4-chlorobenzyl)hydrazine, the following SAR observations can be inferred from related compounds:
The (4-Chlorobenzyl) Group: The presence of the chlorine atom at the para position of the benzyl ring is often crucial for activity. Halogen atoms can influence the lipophilicity, electronic properties, and metabolic stability of the molecule, thereby affecting its interaction with biological targets.
The Hydrazone Linkage: The -NH-N=CH- linker is a common feature in many bioactive molecules and is considered a pharmacophore. Its ability to form hydrogen bonds and its conformational flexibility are important for receptor binding.
The table below summarizes hypothetical derivatives of (4-chlorobenzyl)hydrazine and their potential biological activities based on the SAR of related compounds.
| Derivative Structure (from reaction with) | Potential Biological Activity | Rationale based on SAR of related compounds |
| 4-Chlorobenzaldehyde | Anticonvulsant | The resulting N'-(4-chlorobenzylidene)-(4-chlorobenzyl)hydrazine would contain the 4-chlorobenzylidene moiety found in the potent anticonvulsant N'-(4-chlorobenzylidene)nicotinohydrazide. impactfactor.org |
| Salicylaldehyde (2-hydroxybenzaldehyde) | Anti-inflammatory | The resulting hydrazone would possess a phenolic hydroxyl group, which is a common feature in many anti-inflammatory agents. |
| Isonicotinaldehyde | Antimicrobial | The introduction of a pyridine (B92270) ring, a common heterocycle in antimicrobial drugs, could confer this activity. |
| Various substituted benzaldehydes | Modulated Activity | Substituents on the benzaldehyde ring (e.g., nitro, methoxy (B1213986), hydroxyl) can fine-tune the electronic and steric properties, leading to variations in biological activity. |
Analytical and Spectroscopic Characterization in Research of 4 Chlorobenzyl Hydrazine Hydrochloride
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating (4-Chlorobenzyl)hydrazine (B1600100) hydrochloride from unreacted starting materials, by-products, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like (4-Chlorobenzyl)hydrazine hydrochloride. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
A dissertation from the University of Pittsburgh mentions the use of this compound as a reactant and employed HPLC-MS to characterize the resulting product, indicating the suitability of this technique for related analyses. core.ac.uk For the analysis of a structurally similar compound, 4-Chlorophenylhydrazine (B93024) hydrochloride, a study detailed an HPLC method using a Waters X-Bridge C18 column to separate it from its positional isomers and related impurities. While specific parameters for this compound are not published, a hypothetical HPLC method is outlined in the table below for illustrative purposes.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is used to confirm the molecular weight of the compound eluting from the HPLC column, providing a higher degree of certainty in its identification.
In an LC-MS analysis of this compound, the compound would first be separated by the LC system. The eluent would then be directed to the mass spectrometer, where the compound is ionized (e.g., by electrospray ionization - ESI) and its mass-to-charge ratio (m/z) is determined. For (4-Chlorobenzyl)hydrazine (the free base), the expected molecular weight is approximately 156.61 g/mol . unimi.it In the mass spectrum, one would expect to see a peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 157.62. A research paper on the synthesis of related hydrazine (B178648) compounds utilized MS (ESI+) for the characterization of 1,2-bis(4-chlorobenzyl)hydrazine (B14089123) hydrochloride, demonstrating the applicability of this technique. unimi.it
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography that utilizes smaller stationary phase particles (typically less than 2 µm). This results in significantly faster analysis times and improved resolution compared to traditional HPLC. UPLC could be applied for high-throughput purity analysis of this compound, which would be particularly valuable in a process chemistry or screening environment. The principles of separation are the same as in HPLC, but the operational pressures are much higher.
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are employed to elucidate the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
For this compound, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the chlorobenzyl group, the methylene (B1212753) (-CH₂-) protons, and the hydrazine (-NH-NH₂) protons. The aromatic protons would likely appear as two doublets in the aromatic region of the spectrum. The methylene protons would appear as a singlet, and the hydrazine protons would also likely be a singlet, though its chemical shift could be variable and it might exchange with deuterium (B1214612) in certain NMR solvents.
A research paper on a related compound, 1,2-bisthis compound, provides the following ¹H NMR data in a CDCl₃+CF₃COOH solvent: δ = 7.40–7.20 (m, 8H), 4.27 (s, 4H). unimi.it The ¹³C NMR data for the same compound showed peaks at δ = 136.7, 131.3, 129.8, 128.8, 53.6. unimi.it While this data is for a different molecule, it gives an indication of the types of chemical shifts that could be expected for this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | ~ 7.3 | ~ 129-131 |
| Methylene CH₂ | ~ 4.0 | ~ 50-55 |
Note: These are predicted values and actual experimental values may vary based on solvent and other conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the hydrazine group), C-H stretching (from the aromatic and methylene groups), C=C stretching (from the aromatic ring), and C-Cl stretching.
The N-H stretching vibrations of the hydrazine moiety would typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the methylene C-H stretching would be just below 3000 cm⁻¹. The C=C stretching of the aromatic ring would show peaks in the 1450-1600 cm⁻¹ region. A research paper on related hydrazine compounds mentions the use of a Perkin–Elmer FT-IR spectrum 100 for recording IR spectra.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydrazine (N-H) | Stretch | 3200-3400 |
| Aromatic (C-H) | Stretch | 3000-3100 |
| Methylene (C-H) | Stretch | 2850-2960 |
| Aromatic (C=C) | Stretch | 1450-1600 |
| C-N | Stretch | 1000-1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the determination of the molecular weight and structural analysis of this compound. The technique provides the exact mass of the molecule and offers insights into its fragmentation pattern, which aids in structural confirmation.
For (4-chlorobenzyl)hydrazine, the free base of the hydrochloride salt, the monoisotopic mass has been computed to be 156.0454260 Da. rasayanjournal.co.in In a typical mass spectrometry experiment using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the free base.
The fragmentation of (4-chlorobenzyl)hydrazine would likely proceed through several key pathways:
Benzylic Cleavage: The most prominent fragmentation pathway for benzyl-substituted compounds is the cleavage of the bond between the benzyl (B1604629) group and the heteroatom. In this case, the C-N bond would cleave to form a stable 4-chlorobenzyl cation. This fragment is expected to be a major peak in the spectrum. The presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak for this fragment.
Loss of Neural Fragments: The molecular ion may also undergo the loss of small neutral molecules. For instance, the loss of the amino group (-NH₂) or the entire hydrazine moiety (-N₂H₃) could occur.
Ring Fragmentation: Fragmentation of the chlorophenyl ring itself is also possible, though typically less favorable than benzylic cleavage.
A summary of the predicted key fragments in the mass spectrum of (4-chlorobenzyl)hydrazine is presented in Table 1.
Table 1: Predicted Mass Spectrometry Fragmentation of (4-Chlorobenzyl)hydrazine
| Fragment Ion | Structure | Predicted m/z | Notes |
| [M]⁺ | [C₇H₉ClN₂]⁺ | 156/158 | Molecular ion peak with characteristic chlorine isotope pattern. |
| [M-NH₂]⁺ | [C₇H₇Cl]⁺ | 125/127 | Loss of an amino group. |
| [4-chlorobenzyl]⁺ | [C₇H₆Cl]⁺ | 125/127 | Result of benzylic cleavage, expected to be a prominent peak. |
| [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | 111/113 | Loss of CH₂NH₂ from the molecular ion. |
| [C₅H₄]⁺ | [C₅H₄]⁺ | 64 | Fragmentation of the phenyl ring. |
Note: The m/z values are presented for the most abundant isotope of each element, with the M+2 peak for chlorine-containing fragments indicated.
The analysis of these fragments provides a molecular fingerprint, allowing for the unambiguous identification of this compound in research samples.
Impurity Profiling and Quantification in Synthetic Batches
The synthesis of this compound can result in the formation of various impurities. A thorough impurity profile is essential to ensure the quality, safety, and efficacy of the final compound. This involves the detection, identification, and quantification of these impurities.
Detection and Quantification of Positional Isomers and Related Impurities
During the synthesis of (4-chlorobenzyl)hydrazine, several types of impurities can be formed. These include positional isomers, starting materials, and by-products of side reactions.
Positional Isomers: The starting material for the synthesis is often a substituted chlorobenzyl derivative. If the starting material is not isomerically pure, the final product will contain a mixture of positional isomers. For this compound, the most likely positional isomers are (2-chlorobenzyl)hydrazine hydrochloride and (3-chlorobenzyl)hydrazine (B1352379) hydrochloride. These isomers have the same molecular weight and similar chemical properties, making their separation and quantification challenging. High-performance liquid chromatography (HPLC) with a high-resolution column is often the method of choice for separating these isomers. nih.gov
Starting Materials and By-products: Unreacted starting materials, such as 4-chlorobenzaldehyde (B46862) or 4-chlorobenzyl chloride, can be present as impurities. Additionally, side reactions can lead to the formation of by-products. For instance, the reaction of 4-chlorobenzaldehyde with hydrazine can also produce 4-chlorobenzaldehyde azine (a dimer formed from two molecules of the aldehyde and one of hydrazine). researchgate.net Over-reaction or degradation can also lead to the formation of 4-chlorobenzoic acid or 4-chlorobenzyl alcohol. wikipedia.orgnih.gov
A list of potential impurities in synthetic batches of this compound is provided in Table 2.
Table 2: Potential Impurities in this compound
| Impurity Name | Structure | Potential Source |
| (2-Chlorobenzyl)hydrazine | Impure starting material | |
| (3-Chlorobenzyl)hydrazine | Impure starting material | |
| 4-Chlorobenzaldehyde | Unreacted starting material | |
| 4-Chlorobenzaldehyde Azine | Side reaction | |
| 4-Chlorobenzoic Acid | Oxidation of starting material or product | |
| 4-Chlorobenzyl Alcohol | Reduction of starting material or hydrolysis | |
| Hydrazine | Unreacted starting material |
The detection and quantification of these impurities are typically performed using chromatographic techniques, primarily HPLC, coupled with a suitable detector such as a UV-Vis or mass spectrometer.
Development of Validated Analytical Methods for Quality Control
To ensure the consistent quality of this compound, validated analytical methods for its quality control are essential. These methods are designed to be specific, accurate, precise, linear, and robust, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH). asianpubs.org
A common approach for the quality control of pharmaceutical compounds and their impurities is the development of a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method. While a specific validated method for this compound is not publicly detailed, a suitable method can be developed based on established principles for related compounds.
The development and validation of an HPLC method would typically involve the following steps:
Method Development: This includes selecting an appropriate column (e.g., a C18 column), mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and detector wavelength (based on the UV absorbance of the compound). The gradient or isocratic elution conditions would be optimized to achieve good separation of the main compound from its potential impurities.
Method Validation: The developed method would then be validated for several parameters to ensure its reliability. These parameters are summarized in Table 3.
Table 3: Parameters for Validation of an Analytical Method for this compound
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for (4-chlorobenzyl)hydrazine should be well-resolved from peaks of impurities and excipients. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 over a specified concentration range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked analyte should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) for replicate injections should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should provide consistent results with small changes in parameters like mobile phase composition, pH, and column temperature. |
By developing and validating such a method, the quality of each batch of this compound can be reliably controlled, ensuring its suitability for its intended research applications.
Applications of 4 Chlorobenzyl Hydrazine Hydrochloride in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The utility of (4-chlorobenzyl)hydrazine (B1600100) hydrochloride as a synthetic building block lies in its ability to introduce a reactive nitrogen-nitrogen single bond, along with the stable chlorobenzyl fragment, into a target molecule. This makes it a valuable precursor in multi-step syntheses.
(4-Chlorobenzyl)hydrazine and its derivatives are crucial intermediates in the synthesis of a variety of complex organic molecules, especially heterocyclic compounds that form the core of many pharmaceutical and agrochemical products. organic-chemistry.orgresearchgate.net The hydrazine (B178648) group is a potent binucleophile, enabling it to react with bifunctional electrophiles to form stable ring systems.
One of the most prominent applications is in the synthesis of substituted pyrazoles. nih.govnih.gov Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that are present in numerous biologically active compounds. nih.govuobaghdad.edu.iq The synthesis often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. rsc.orgrsc.org For instance, benzylhydrazine (B1204620) can be reacted with α,β-unsaturated nitroolefins in a one-pot, regioselective synthesis to yield highly substituted pyrazoles. nih.gov Similarly, it is a useful research chemical for preparing azepine fused ring compounds. unb.ca
The compound also serves as a precursor for pyridazine (B1198779) derivatives. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms and are a component of several therapeutic agents. uobasrah.edu.iquobaghdad.edu.iq Syntheses can involve the reaction of hydrazines with γ-keto acids or other suitable precursors to form the pyridazine ring. organic-chemistry.orguobasrah.edu.iqznaturforsch.com The development of efficient methods to create such complex molecules underscores the importance of foundational building blocks like (4-chlorobenzyl)hydrazine. researchgate.net
| Reactant 1 | Reactant 2 | Resulting Heterocycle | Significance |
|---|---|---|---|
| (4-Chlorobenzyl)hydrazine | 1,3-Diketone | Pyrazole (B372694) | Core structure in many pharmaceuticals and bioactive compounds. nih.govrsc.org |
| (4-Chlorobenzyl)hydrazine | α,β-Unsaturated Ketone/Nitroolefin | Pyrazole/Pyrazoline | General route to substituted pyrazoles and their precursors. rsc.orgnih.gov |
| (4-Chlorobenzyl)hydrazine | γ-Keto Acid / Dicarbonyl | Pyridazine | Backbone of therapeutic agents like cadralazine (B1668199) and minaprine. organic-chemistry.orguobasrah.edu.iq |
| (4-Chlorobenzyl)hydrazine | Phthalic Anhydride (B1165640) Derivative | Phthalazine | Component of fused heterocyclic systems with biological activity. |
Fine chemicals are pure, single substances produced in limited quantities for high-value applications, such as pharmaceuticals, biocides, and specialty polymers. Nitrogen-containing heterocycles are a cornerstone of this chemical sector. (4-Chlorobenzyl)hydrazine hydrochloride serves as a direct precursor to the N-N bond and the associated benzyl (B1604629) group found in these target molecules.
Its primary role is in the construction of five- and six-membered heterocyclic rings. For example, in pharmaceutical development, pyrazole rings synthesized from hydrazines are found in drugs like the anti-inflammatory celecoxib (B62257) and the antifungal fluconazole (B54011). organic-chemistry.org Likewise, pyridazine structures are integral to various cardiovascular and psychoactive drugs. uobasrah.edu.iq The reaction of (4-chlorobenzyl)hydrazine with different carbonyl compounds or their equivalents allows for the creation of diverse molecular libraries of potential drug candidates. For instance, reacting it with pyruvic acid or ethyl pyruvate (B1213749) can lead to hydrazones that are cyclized into triazinophthalazines. The reliability of these cyclocondensation reactions makes (4-chlorobenzyl)hydrazine a staple reagent for introducing specific nitrogen-based functional groups in the synthesis of high-value fine chemicals.
Contributions to Specific Reaction Methodologies
Beyond its role as a structural component, (4-chlorobenzyl)hydrazine is a key reactant in several fundamental organic reactions, enabling the formation of important functional groups and molecular scaffolds.
Hydrazone Formation: The reaction of (4-chlorobenzyl)hydrazine with aldehydes and ketones is a classic condensation reaction that yields the corresponding hydrazone. This reaction is highly reliable and proceeds via a nucleophilic addition-elimination mechanism, where the terminal -NH2 group of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazone, characterized by the C=N-N- linkage, is often a stable, crystalline solid. This reaction is not only a method for preparing hydrazones as final products but also serves as the crucial first step in more complex transformations like the Wolff-Kishner reduction and various cyclization reactions. nih.gov
Azo Compound Preparation: Azo compounds, which feature an -N=N- double bond, are most commonly synthesized through the coupling of a diazonium salt with an electron-rich aromatic compound. nih.gov This pathway is not directly accessible from benzylhydrazine. However, an alternative route to azo compounds is the direct oxidation of the corresponding hydrazine. nih.gov Various oxidizing agents can effect this transformation. For instance, a metal-free oxidation using trichloroisocyanuric acid (TCCA) or Selectfluor can convert hydrazine derivatives into their corresponding azo compounds via oxidative dehydrogenation. nih.gov This method provides a direct way to form the R-N=N-R' structure from a benzylhydrazine precursor.
The Fischer indole (B1671886) synthesis is a powerful and historic chemical reaction used to synthesize indoles, which are important bicyclic aromatic heterocycles. The reaction involves heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
The established mechanism proceeds through several key steps:
Formation of an arylhydrazone from the arylhydrazine and the carbonyl compound.
Tautomerization of the hydrazone to its enamine form.
A decisive-sigmatropic rearrangement, which requires the hydrazine nitrogen to be directly attached to an aromatic ring. This rearrangement breaks the N-N bond and forms a new C-C bond.
Subsequent cyclization and elimination of ammonia (B1221849) to generate the final aromatic indole ring.
Crucially, (4-chlorobenzyl)hydrazine is an aralkylhydrazine, not an arylhydrazine. The nitrogen atoms are attached to a methylene (B1212753) (-CH2-) group, not directly to the phenyl ring. Because of this structural difference, (4-chlorobenzyl)hydrazine cannot undergo the key-sigmatropic rearrangement required for the Fischer indole synthesis. Its utility in this context is therefore to highlight the strict mechanistic requirements of the reaction. It serves as a point of comparison to illustrate why an arylhydrazine is essential, as the reaction mechanism is predicated on the electronic rearrangement involving the aromatic ring of the hydrazine.
Development of Catalytic Systems Utilizing Benzylhydrazine Ligands
While often used as a reactant, (4-chlorobenzyl)hydrazine and, more commonly, its derivatives can also function as ligands that coordinate to metal centers, forming complexes with potential catalytic activity. uobasrah.edu.iq The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons that can be donated to a transition metal.
More frequently, the hydrazine is first converted into a more complex, multidentate ligand, such as a Schiff base, before complexation. For example, a Schiff base ligand derived from the reaction of benzyl hydrazine carbodithioate and 2-hydroxy-1-naphthaldehyde (B42665) has been used to form stable octahedral complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). nih.gov In these complexes, the ligand coordinates to the metal ion through multiple sites, including the azomethine nitrogen (C=N) and other heteroatoms. nih.gov Similarly, hydrazones formed from (4-chlorobenzyl)hydrazine can act as bidentate ligands, coordinating to metal ions through the keto oxygen and the azomethine nitrogen. rsc.org
These metal-ligand complexes are themselves subjects of research for catalytic applications. The electronic and steric properties of the ligand, influenced by the 4-chlorobenzyl group, can tune the reactivity of the metal center, making such systems candidates for various catalytic transformations. The development of catalysts often involves screening libraries of ligands, and derivatives of benzylhydrazine represent a valuable class of precursors for such ligands.
| Methodology | Role of (4-Chlorobenzyl)hydrazine | Product Class | Key Aspect |
|---|---|---|---|
| Hydrazone Formation | Nucleophile | Hydrazones | Condensation with aldehydes or ketones. |
| Azo Compound Preparation | Substrate for Oxidation | Azo Compounds | Achieved via direct oxidation, not diazonium coupling. nih.gov |
| Fischer Indole Synthesis | Non-participating Related Hydrazine | (Not formed) | Lacks the required N-aryl structure for the key rearrangement step. |
| Ligand Synthesis | Precursor | Metal-Ligand Complexes | Derivatives (e.g., Schiff bases, hydrazones) act as ligands for catalysts. nih.gov |
Pharmacological Investigations and Enzyme Inhibition Mechanisms
Mechanisms of Enzyme Inhibition by Hydrazine (B178648) Derivatives
Hydrazine derivatives represent a versatile class of compounds known for their ability to inhibit various enzymes through distinct and often potent mechanisms. Their chemical reactivity, centered on the hydrazine moiety, allows for interactions with enzyme active sites, leading to either reversible or irreversible inactivation. The nature of the substitution on the hydrazine core significantly influences the target enzyme and the mechanism of inhibition.
Hydrazine-based compounds are historically significant as irreversible inhibitors of monoamine oxidase (MAO), a flavin-dependent enzyme crucial for the metabolism of monoamine neurotransmitters. wikipedia.orgpsychiatrictimes.com This class of inhibitors, which includes well-known drugs like iproniazid (B1672159) and phenelzine, functions through a mechanism-based or "suicide" inhibition pathway. psychiatrictimes.comyoutube.com
The process begins with the MAO enzyme recognizing the hydrazine inhibitor as a substrate. nih.gov The enzyme then oxidizes the hydrazine derivative. mdpi.com This oxidation does not lead to a typical product release but instead generates a highly reactive intermediate species, such as a diazene (B1210634) radical. nih.gov This reactive intermediate subsequently forms a stable, covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, specifically at the N5 position. nih.govmdpi.com This covalent modification permanently deactivates the enzyme. psychiatrictimes.com Restoration of enzymatic activity is not possible until the cell synthesizes new MAO enzymes, a process that can take up to two weeks. psychiatrictimes.com
The inhibition process can be complex, involving both reversible and irreversible phases. For instance, studies with phenethylhydrazine show that the time-course of irreversible inhibition lags behind an initial reversible inhibition phase. nih.gov A proposed mechanism suggests that the product of the initial oxidation is itself a potent reversible inhibitor, which then proceeds to irreversibly inactivate the enzyme. nih.gov The efficiency of this inactivation varies; for some hydrazines, multiple catalytic turnovers are required for each enzyme inactivation event. nih.gov
Table 1: Examples of Hydrazine-Based MAO Inhibitors and Their Characteristics
| Inhibitor | Type of Inhibition | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Phenelzine | Irreversible, Non-selective | Forms covalent adduct with FAD cofactor after oxidation. nih.govmdpi.com | nih.govmdpi.com |
| Iproniazid | Irreversible, Non-selective | One of the first hydrazine MAOIs discovered. wikipedia.orgpsychiatrictimes.com | wikipedia.orgpsychiatrictimes.com |
| Isocarboxazid | Irreversible, Non-selective | A derivative of hydrazine used as an antidepressant. psychiatrictimes.comnih.gov | psychiatrictimes.comnih.gov |
| Phenylhydrazine (B124118) | Irreversible | Inhibition is not dependent on the presence of oxygen. nih.gov | nih.gov |
This table provides an interactive overview of key hydrazine-based MAO inhibitors.
More recently, hydrazine derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a critical role in immune suppression by catabolizing tryptophan. mq.edu.aunih.govprinceton.edu The mechanism of IDO1 inhibition by hydrazines differs from MAO inhibition and is centered on direct interaction with the enzyme's prosthetic heme group. mq.edu.aunih.gov
Screening of chemical libraries identified compounds like 2-hydrazinobenzothiazole (B1674376) as effective IDO1 inhibitors. nih.gov Spectroscopic analysis and computational modeling revealed that the inhibitory action stems from the hydrazine moiety binding directly to the ferric (Fe³⁺) iron atom within the IDO1 heme group. mq.edu.aunih.gov This interaction occupies the coordination site typically used for oxygen binding during the catalytic cycle, thereby preventing the enzyme from performing its function.
Further investigation into related structures showed that phenylhydrazine is a particularly potent inhibitor of recombinant human IDO1 (rhIDO1), being approximately 32 times more effective than 2-hydrazinobenzothiazole. mq.edu.aunih.gov This highlights the significant influence of the substituent attached to the hydrazine group on inhibitory potency.
Table 2: Comparative IDO1 Inhibitory Activity of Hydrazine Derivatives
| Compound | IC₅₀ (µM) against rhIDO1 | Key Interaction | Reference |
|---|---|---|---|
| Phenylhydrazine | 0.25 ± 0.07 | Binds to the heme iron of IDO1. mq.edu.aunih.gov | mq.edu.aunih.gov |
| 2-Hydrazinobenzothiazole | 8.0 ± 2.3 | Interacts with the IDO1 heme via the hydrazine group. mq.edu.aunih.gov | mq.edu.aunih.gov |
This interactive table compares the inhibitory potency of different hydrazine derivatives against the IDO1 enzyme.
Molecular Interactions with Biological Targets
The biological activity of (4-Chlorobenzyl)hydrazine (B1600100) hydrochloride and related compounds is dictated by their specific molecular interactions with protein targets. These interactions, governed by the compound's three-dimensional structure and chemical properties, determine the affinity and mode of binding to an enzyme's active site or other regulatory sites.
While specific docking studies for (4-Chlorobenzyl)hydrazine hydrochloride are not widely published, extensive in silico research on structurally related hydrazine and hydrazone derivatives provides significant insight into their potential binding modes. nih.gov Molecular docking simulations are computational techniques used to predict how a ligand (small molecule) binds to the active site of a protein. nih.govacs.org
Studies on hydrazone derivatives as inhibitors for various enzymes consistently show the importance of hydrogen bonding and hydrophobic interactions. acs.orgmdpi.com For instance, in the inhibition of laccase, the hydrazide-hydrazone linker (–(CO)–NH–N=CH–) is crucial for positioning the molecule, while interactions with aromatic residues in the binding pocket stabilize the complex. mdpi.com Similarly, docking studies of hydrazone derivatives in the active site of α-amylase revealed binding modes that resemble those of known inhibitors, highlighting key interactions that anchor the ligand. tandfonline.com
In the context of IDO1, docking studies predicted that the hydrazine moiety of 2-hydrazinobenzothiazole binds to the heme iron, a finding later supported by spectroscopic data. nih.gov For other targets, such as the VEGFR-2 protein, docking of hydrazone compounds has shown that they can form hydrogen bonds with key amino acid residues like GLU883 and hydrophobic interactions with residues such as HIS1024 and PHE1045. acs.org The presence of a substituted phenyl ring, such as the 4-chlorobenzyl group, is expected to contribute significantly to these hydrophobic and aromatic (pi-stacking) interactions within the protein's binding pocket. nih.gov
The functional groups within this compound play distinct roles in its interaction with protein targets, leading to enzyme inhibition. The hydrazine group is the primary reactive component, especially in mechanism-based inhibitors like those targeting MAO. nih.gov Its ability to be oxidized by the enzyme to form a reactive species capable of covalent bonding is the cornerstone of its irreversible inhibitory action. mdpi.com In other enzymes, like IDO1, this same group acts as a ligand, directly coordinating with a metal cofactor (the heme iron) to cause competitive inhibition. nih.gov
Structure-Activity Relationship (SAR) in Enzyme Inhibitory Potency
The structure-activity relationship (SAR) describes how the chemical structure of a compound correlates with its biological activity. For hydrazine derivatives, SAR studies are crucial for understanding and optimizing their enzyme inhibitory potency. aku.edunih.gov
Research on a variety of hydrazine and hydrazone inhibitors has demonstrated that even minor structural modifications can lead to significant changes in activity. mdpi.comnih.gov Key factors influencing potency include:
Substitution on the Aromatic Ring: Studies on MAO-A inhibitors based on benzoic acid carbohydrazide (B1668358) showed that the nature and position of the substituent on the aromatic ring are critical. aku.edunih.gov Altering these substituents can dramatically decrease or completely abolish inhibitory properties. aku.edunih.gov For (4-Chlorobenzyl)hydrazine, the 4-chloro substitution is a key determinant of its interaction profile and potency, likely by enhancing hydrophobic binding. mdpi.com The antiproliferative activity of a Schiff base containing a 4-chlorophenyl moiety further underscores the importance of this structural feature in biological interactions. mdpi.com
The Hydrazine/Hydrazide Moiety: This functional group is the cornerstone of activity. Its potential for oxidation (in MAO) or metal coordination (in IDO1) is fundamental. nih.govnih.gov Cyclizing the hydrazide moiety into five- or six-membered rings has been shown to result in a significant loss of MAO inhibitory activity, indicating that a flexible and accessible hydrazine group is often required. aku.edunih.gov
These SAR insights reveal a delicate balance between the reactive hydrazine core and the various substituents that govern target recognition, binding affinity, and the ultimate inhibitory mechanism. mdpi.com
Table of Compounds
| Compound Name | |
|---|---|
| This compound | |
| 2-Hydrazinobenzothiazole | |
| 4-Tosyl benzoic acid carbohydrazide | |
| Amitriptyline | |
| Bedaquiline | |
| Chloroquine | |
| Cisplatin | |
| Clorgyline | |
| Doxorubicin | |
| Epacadostat (INCB024360) | |
| Fluoroquinolones | |
| Galantamine | |
| Huperzine A | |
| Imipramine | |
| Iproniazid | |
| Isocarboxazid | |
| Lenvatinib | |
| Phenelzine | |
| Phenethylhydrazine | |
| Phenethylidenehydrazine | |
| Phenylhydrazine | |
| Pitavastatin | |
| Saquinavir | |
| Selegiline | |
| Tacrine | |
| Tipifarnib | |
| Tranylcypromine |
Influence of Halogenation and Benzyl (B1604629) Moiety on Target Affinity
The benzyl moiety itself is a well-established pharmacophore in medicinal chemistry. It provides a defined structural scaffold that can fit into hydrophobic pockets of target proteins. Benzylamine, a related compound, is known to act as a monoamine oxidase inhibitor (MAOI). wikipedia.org The benzyl group's primary function is often to orient the molecule correctly within the active site of an enzyme or the binding site of a receptor. Its lipophilic nature facilitates interactions with non-polar amino acid residues, contributing to the stability of the ligand-target complex. The structural combination of the benzyl group and the reactive hydrazine functional group is found in various pharmacologically active agents, including the historical MAOI antidepressant phenelzine, which underscores the importance of this structural arrangement for enzyme inhibition.
Impact of Derivatization on Pharmacological Profile
Derivatization of the (4-Chlorobenzyl)hydrazine core structure, particularly at the hydrazine functional group, is a common strategy to modulate its pharmacological profile and generate novel therapeutic candidates. The hydrazine group is highly reactive and serves as a versatile handle for synthesizing a wide array of derivatives, most notably hydrazones.
Hydrazones are formed by the condensation reaction of a hydrazine with an aldehyde or ketone. This derivatization introduces a new substituent and an imine (C=N) bond, which can significantly alter the molecule's size, shape, stereoelectronic properties, and hydrogen-bonding capacity. These changes, in turn, lead to a diverse range of pharmacological activities. Hydrazone derivatives have been investigated for a multitude of effects, including anti-inflammatory, antimicrobial, anticonvulsant, and enzyme inhibitory activities. nih.govnih.gov
Structure-activity relationship (SAR) studies on various hydrazone series reveal the profound impact of different substituents. For example, in a study of hydrazone derivatives of 4-fluorobenzoic acid hydrazide, a derivative containing a (5-nitro-2-furyl)methylene moiety showed significant antimicrobial activity. nih.gov Similarly, research on novel hydrazide-hydrazone compounds as anti-inflammatory agents found that the nature of the substituents on the benzal group influenced their potency. nih.gov The introduction of groups like chlorophenyl can modulate the pharmacological profile. nih.gov
In the context of enzyme inhibition, derivatization is key to achieving both potency and selectivity. Studies on hydrazone-based inhibitors of adipose-triglyceride lipase (B570770) (ATGL) indicated that the enzyme's binding pocket favors linear compounds without bulky substituents. nih.gov Research into novel hydrazone derivatives as monoamine oxidase (MAO) inhibitors found that specific substitutions led to highly potent and selective inhibitors of hMAO-A. mdpi.com The table below summarizes SAR findings from studies on related substituted hydrazide and hydrazone derivatives, illustrating how structural modifications influence enzyme inhibition.
| Compound Series | Target Enzyme | Substituent Modification | Observed Impact on Activity (IC50/Ki) | Reference |
|---|---|---|---|---|
| Benzimidazole-thioquinoline | α-Glucosidase | 4-Bromobenzyl | Most potent inhibitor (IC50 = 28.0 µM) | nih.gov |
| Benzimidazole-thioquinoline | α-Glucosidase | 3-Chlorobenzyl | Significant activity (IC50 = 48.2 µM) | nih.gov |
| Benzimidazole-thioquinoline | α-Glucosidase | 4-Chlorobenzyl | Moderate activity (IC50 = 96.6 µM) | nih.gov |
| Hydrazinyl-benzenesulfonamides | Carbonic Anhydrase I (hCA I) | 4-Chloroacetophenone derivative | Potent inhibition (Ki = 1.94 nM) | nih.gov |
| Hydrazinyl-benzenesulfonamides | Carbonic Anhydrase II (hCA II) | 4-Chloroacetophenone derivative | Potent inhibition (Ki = 1.72 nM) | nih.gov |
| Phenylhydrazone Derivatives | Monoamine Oxidase A (hMAO-A) | Specific substitutions on phenylhydrazone core | Highly potent and selective inhibition (IC50 = 0.028 µM for most active compound) | mdpi.com |
These findings collectively indicate that while the (4-Chlorobenzyl)hydrazine scaffold provides a foundational structure, its ultimate pharmacological effect is heavily dependent on further derivatization. By systematically modifying the molecule, researchers can fine-tune its properties to optimize interactions with specific biological targets, leading to the development of agents with enhanced potency and desired therapeutic profiles.
Toxicological Research and Safety Profile Elucidation
Mechanisms of Cellular Damage Induced by Hydrazines
The toxicity of hydrazine (B178648) derivatives is closely linked to their biotransformation into reactive species that can interact with and damage cellular macromolecules. nih.govoup.com This metabolic activation is considered a key factor in both the pharmacological and pathophysiological effects of these compounds. nih.gov
The metabolism of hydrazine and its derivatives is a critical process that can generate various free radical species. nih.govwikem.org This biotransformation is catalyzed by several enzymatic systems, including cytochrome P450, monoamine oxidase, and various peroxidases. nih.gov Non-enzymatic pathways, such as oxidation by metal ions like copper (Cu²⁺) and iron (Fe³⁺), also contribute to the formation of reactive intermediates. nih.gov
The genotoxicity and carcinogenicity associated with hydrazines are linked to the formation of reactive species that can lead to DNA damage. nih.govnih.gov Several international bodies have classified hydrazine based on its carcinogenic potential. The International Agency for Research on Cancer (IARC) has determined that hydrazine is possibly carcinogenic to humans (Group 2B), while the U.S. Environmental Protection Agency (EPA) has classified it as a probable human carcinogen (Group B2). epa.govwho.int The Department of Health and Human Services (DHHS) has also determined that hydrazine may reasonably be anticipated to be a carcinogen. cdc.gov
A proposed mechanism for hydrazine's carcinogenicity involves its interaction with endogenous formaldehyde. nih.gov This reaction leads to the formation of an intermediate hydrazone, which is then metabolized into a methylating agent, such as diazomethane. nih.gov These agents are capable of generating DNA adducts, including N7-methylguanine and O⁶-methylguanine, which have been identified in the liver of animals following hydrazine exposure. nih.gov Such DNA damage is a critical step in the initiation of cancer. nih.gov Studies in animals have demonstrated that exposure to hydrazines can cause an increased incidence of tumors in the lungs, nasal cavity, and liver. epa.govcdc.gov
Metabolic Pathways and Metabolite Identification
Understanding the metabolic fate of hydrazine derivatives is crucial for elucidating their toxicological profiles. In vitro studies using liver subcellular fractions, such as microsomes, are instrumental in identifying the metabolic pathways and the resulting metabolites. nih.govnih.govmdpi.com
In vitro studies using rat hepatic microsomal preparations are a standard method for investigating the metabolism of xenobiotics. nih.govnih.gov These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) system. youtube.com For instance, the metabolism of N-(4-chlorobenzyl)-N'-benzoylhydrazine, a model N-alkyl substituted hydrazide, was examined using washed rat microsomal preparations fortified with NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) to act as a cofactor for the enzymatic reactions. nih.gov Such studies allow for the identification of metabolites formed through various reactions, including oxidation, dealkylation, and hydrolysis. nih.gov
Metabolic studies of benzylhydrazine (B1204620) derivatives have identified several key transformation pathways. In the case of N-(4-chlorobenzyl)-N'-benzoylhydrazine, incubation with rat liver microsomes resulted in the production of corresponding hydrolytic and N-dealkylated metabolites. nih.gov N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a common metabolic reaction for many compounds containing amines and is often catalyzed by cytochrome P450 enzymes. nih.gov Hydrolytic pathways lead to the cleavage of the molecule. For N-(4-chlorobenzyl)-N'-benzoylhydrazine, this results in the formation of its constituent acid hydrazide and aldehyde. nih.gov While N-oxidation is a potential pathway for hydrazines, the study on N-(4-chlorobenzyl)-N'-benzoylhydrazine specifically identified hydrolytic and N-dealkylated products. nih.gov
In addition to hydrolysis and dealkylation, the metabolic experiments with N-(4-chlorobenzyl)-N'-benzoylhydrazine also demonstrated the formation of the corresponding hydrazone. nih.gov Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂; they are typically formed by the condensation reaction of a hydrazine with a ketone or an aldehyde. wikipedia.orglibretexts.org The formation of a hydrazone metabolite from N-(4-chlorobenzyl)-N'-benzoylhydrazine was observed in the microsomal incubation. nih.gov Furthermore, the same hydrazone derivative was produced through chemical oxidation of the parent compound using m-chloroperbenzoic acid (m-CPBA), confirming its identity. nih.gov As mentioned previously, hydrazone intermediates can play a role in the carcinogenic mechanisms of hydrazines. nih.gov
Table of Metabolic Pathways and Toxicological Implications of Hydrazines
| Process | Description | Key Intermediates/Metabolites | Toxicological Implication | Relevant Source Index |
|---|---|---|---|---|
| Formation of Reactive Intermediates | Enzymatic (e.g., CYP450) and non-enzymatic (e.g., metal ion) oxidation of the hydrazine moiety. | Free radicals (hydralazyl, methyl, hydroxyl), Reactive Oxygen Species (ROS). | Oxidative stress, depletion of glutathione, damage to cellular macromolecules. | nih.govoup.com |
| Carcinogenic Processes | Reaction of reactive intermediates with DNA. A proposed pathway involves reaction with endogenous formaldehyde. | Hydrazone intermediates, diazomethane, DNA adducts (N7-methylguanine, O⁶-methylguanine). | Genotoxicity, mutagenicity, and initiation of cancer. Classified as a probable/possible human carcinogen. | nih.govnih.govepa.govwho.int |
| N-Dealkylation | Microsomal enzyme-catalyzed removal of an alkyl group from a nitrogen atom. | N-dealkylated metabolites. | A primary pathway for the biotransformation of substituted hydrazines. | nih.govnih.gov |
| Hydrolysis | Cleavage of the molecule, often at an amide or hydrazide bond. | Constituent acids, aldehydes, or hydrazides. | A detoxification or bioactivation pathway depending on the products formed. | nih.gov |
| Hydrazone Formation | Metabolic conversion to a hydrazone derivative. | Hydrazone metabolites. | Can be a stable metabolite or a reactive intermediate in the pathway to DNA-alkylating agents. | nih.govnih.gov |
Genotoxicity and Mutagenicity Studies (as observed in related hydrazines)
The genotoxic and mutagenic potential of hydrazine derivatives is a significant area of toxicological research, primarily due to the established carcinogenicity of many compounds within this class. asm.orgresearchgate.net While specific studies on (4-Chlorobenzyl)hydrazine (B1600100) hydrochloride are not extensively documented in publicly available literature, a substantial body of evidence from research on related hydrazine compounds provides critical insights into its potential for inducing genetic damage.
Hydrazine and its derivatives are known to be mutagenic in a variety of biological systems, including bacteria, fungi, and insects. nih.gov The mechanism of this mutagenicity often involves the metabolic activation of the hydrazine moiety into reactive intermediates. researchgate.net These reactive species, which can include free radicals, are capable of interacting with DNA, leading to a range of genetic alterations. researchgate.net
One common method for assessing genotoxicity is the hepatocyte primary culture/DNA repair test. Studies utilizing this assay have demonstrated that numerous hydrazine derivatives can elicit positive DNA repair responses in rat and mouse hepatocytes. nih.govnih.gov For instance, compounds such as 1,2-dimethylhydrazine (B38074) dihydrochloride (B599025) and phenylhydrazine (B124118) hydrochloride have shown positive results in rat hepatocytes. nih.govnih.gov Interestingly, research suggests that mouse hepatocytes may be more susceptible to the genotoxic effects of some hydrazine derivatives compared to rat hepatocytes. nih.govnih.gov
The Ames test, which uses Salmonella typhimurium strains to detect point mutations, has also been widely employed to evaluate the mutagenicity of hydrazines. A significant number of hydrazine derivatives have tested positive in the Ames test, indicating their ability to induce frameshift or base-pair substitution mutations. asm.orgnih.gov For example, a study of sixteen hydrazine derivatives found that thirteen were mutagenic in the Ames test, with their potency varying over a wide range. nih.gov Some compounds require metabolic activation by microsomal enzymes (S-9 mix) to exhibit their mutagenic properties, while others are direct-acting mutagens. asm.orgnih.gov
Furthermore, research has established a correlation between the DNA-damaging activity of hydrazine derivatives and their carcinogenic potential. nih.gov Studies have shown that many carcinogenic hydrazines can induce DNA fragmentation in vivo. nih.gov The biotransformation of hydrazines can lead to the formation of reactive oxygen species, which in turn can cause oxidative stress and damage to cellular macromolecules, including DNA.
Genotoxicity of Various Hydrazine Derivatives
| Compound | Test System | Result | Citation |
|---|---|---|---|
| 1,2-Dimethylhydrazine.2HCl | Rat Hepatocyte DNA Repair Test | Positive | nih.govnih.gov |
| Phenylhydrazine.HCl | Rat Hepatocyte DNA Repair Test | Positive | nih.govnih.gov |
| 1,1-Dimethylhydrazine | Mouse Hepatocyte DNA Repair Test | Positive | nih.govnih.gov |
| Hydrazine Hydrate (B1144303) | Mouse Hepatocyte DNA Repair Test | Positive | nih.govnih.gov |
| Hydralazine | Salmonella-microsome (Ames) test | Positive | nih.gov |
| Procarbazine | Salmonella-microsome (Ames) test | Positive | nih.gov |
Environmental and Health Hazard Assessment in Research Settings
The handling of (4-Chlorobenzyl)hydrazine hydrochloride and related hydrazine compounds in a research environment necessitates a thorough assessment of potential environmental and health hazards. Hydrazines as a class are recognized for their toxicity, and appropriate safety protocols are crucial to minimize exposure risks. uconn.eduacs.org
Health Hazards in Research Settings:
In a laboratory context, exposure to hydrazine compounds can occur via inhalation, dermal contact, or ingestion. uconn.edufishersci.com Acute exposure to high concentrations of hydrazine vapors can irritate the eyes, nose, and throat, and may lead to more severe effects such as dizziness, headaches, and nausea. epa.gov The liquid form of many hydrazines is corrosive and can cause skin irritation or burns upon direct contact. uconn.eduepa.gov
Chronic exposure to lower levels of hydrazines is also a significant concern, given their potential for long-term health effects. Many hydrazines are classified as suspected or probable human carcinogens by various regulatory agencies. epa.govcdc.gov The primary target organs for hydrazine toxicity include the liver, kidneys, and the central nervous system. epa.govnih.gov Therefore, all work with this compound should be conducted in a controlled environment, such as a chemical fume hood, to prevent the release of vapors into the breathing zone of laboratory personnel. uconn.edu Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory to prevent skin and eye contact. uconn.edufishersci.com
Environmental Hazards:
While hydrazine itself can degrade rapidly in the environment, the release of hydrazine derivatives into soil or water systems is a concern. cdc.gov The environmental fate of a specific compound like this compound would depend on various factors, including its solubility, volatility, and susceptibility to biodegradation and photodegradation. Given the general classification of hydrazines as hazardous substances, any spills or waste containing this compound must be managed according to strict environmental regulations to prevent contamination. fishersci.comcapotchem.com Disposal of surplus or non-recyclable solutions should be handled by a licensed professional waste disposal service. capotchem.com
Key Hazard Information for Hydrazine Compounds
| Hazard Type | Description | Primary Exposure Routes | Protective Measures in Research | Citation |
|---|---|---|---|---|
| Acute Toxicity | Irritation of eyes, nose, throat; dizziness, headache, nausea. Corrosive to skin. | Inhalation, Dermal Contact, Ingestion | Use in chemical fume hood, wear appropriate PPE (gloves, goggles, lab coat). | epa.govcerij.or.jp |
| Chronic Toxicity | Potential carcinogen; targets liver, kidneys, and central nervous system. | Inhalation, Dermal Contact, Ingestion | Minimize exposure, adhere to strict handling protocols. | epa.govcdc.govnih.gov |
| Environmental | Potential for contamination of soil and water. | Spills, Improper Disposal | Follow hazardous waste disposal regulations, contain spills immediately. | fishersci.comcdc.govcapotchem.com |
Advanced Research Topics and Future Directions for 4 Chlorobenzyl Hydrazine Hydrochloride
Exploration of Novel Synthetic Pathways for Enhanced Yield and Purity
The efficient synthesis of substituted hydrazines like (4-Chlorobenzyl)hydrazine (B1600100) hydrochloride is crucial for its accessibility in research and development. Current methodologies often involve multi-step processes that can suffer from moderate yields and the generation of byproducts. Future research is focused on developing more direct, high-yielding, and environmentally benign synthetic routes.
Key areas of exploration include:
Novel Catalytic Systems: Research into the direct amination of benzylic C(sp³)–H bonds using transition metal catalysts presents a promising avenue. For instance, copper-catalyzed oxidative amination of alkylarenes with dialkyl azodicarboxylates has been shown to produce benzyl (B1604629) hydrazine (B178648) derivatives smoothly, often yielding only the desired monoamination products. rsc.org
Phase Transfer Catalysis: For reactions involving immiscible reactants, phase transfer catalysts can significantly improve reaction rates and yields. A synthetic method for 4-chlorophenylhydrazine (B93024) hydrochloride, an isomer of the title compound, utilizes a phase transfer catalyst with 4-bromochlorobenzene and hydrazine hydrate (B1144303) as raw materials, which simplifies reaction steps and reduces aqueous waste. google.com
Optimization of Reaction Conditions: The choice of solvent and base can dramatically influence the outcome of hydrazine synthesis. Studies on the synthesis of substituted pyrazoles from hydrazones show that protic polar solvents like methanol (B129727) and ethanol (B145695) often lead to cleaner reactions and higher yields compared to aprotic or non-polar solvents. orgsyn.org Further investigation into optimizing these conditions for the specific synthesis of (4-Chlorobenzyl)hydrazine could lead to significant process improvements.
Table 1: Comparison of Synthetic Strategies for Substituted Hydrazine Derivatives
| Synthetic Approach | Key Features | Potential Advantages for (4-Chlorobenzyl)hydrazine | Research Focus |
|---|---|---|---|
| Direct C-H Amination | Utilizes a transition metal catalyst (e.g., Cu₂O) to directly functionalize a C(sp³)–H bond. rsc.org | Fewer reaction steps, higher atom economy. | Development of more efficient and selective catalysts. |
| Phase Transfer Catalysis | Employs a catalyst (e.g., 18-crown-6) to facilitate reaction between different phases. google.com | Reduced solvent usage, simpler workup, lower waste generation. | Screening of new phase transfer catalysts and solvent systems. |
| Reaction Condition Optimization | Systematic study of solvents, bases, and temperature to maximize yield and minimize byproducts. orgsyn.org | Improved process efficiency and product purity without redesigning the core reaction. | High-throughput screening of reaction parameters. |
Design and Synthesis of Advanced Functional Materials Utilizing the Compound
The unique electronic and structural properties of hydrazine derivatives make them attractive building blocks for advanced functional materials. researchgate.netmdpi.com The π-conjugated system within these compounds can be exploited for applications in electronics and material science. qnl.qa
Future research in this area could involve using (4-Chlorobenzyl)hydrazine hydrochloride as a precursor for:
Dye-Sensitized Solar Cells (DSSC): Hydrazine derivatives containing a C=N–N=C functional group possess a π-conjugated system that allows for electronic excitations in the visible and near-UV regions, a property essential for DSSC applications. mdpi.comqnl.qa The (4-chlorobenzyl) group could be used to tune the electronic properties of new dye molecules to optimize their performance.
Polymers and Cross-Linkers: With two active nucleophilic nitrogen atoms, hydrazine is a versatile starting material for polymers, polymer cross-linkers, and chain-extenders. researchgate.net (4-Chlorobenzyl)hydrazine could be incorporated into polymer backbones to create materials with tailored thermal, mechanical, and optical properties.
Corrosion Inhibitors: Hydrazine itself is used as a corrosion inhibitor in boilers due to its strong reducing properties. researchgate.net Derivatives like (4-Chlorobenzyl)hydrazine could be investigated for their potential to form protective films on metal surfaces, with the aromatic group enhancing surface adhesion.
Application in Agrochemistry and Pesticide Formulation Research
Hydrazine derivatives are important precursors for a range of agrochemicals, including fungicides, herbicides, and plant-growth regulators. researchgate.net The diacylhydrazine class of compounds, in particular, has yielded several commercially successful insecticides. mdpi.comnih.gov
Advanced research could focus on:
Novel Insecticides: Diacylhydrazines are known to act as nonsteroidal ecdysone (B1671078) agonists, disrupting the molting process in insects, especially lepidopteran pests. mdpi.comnih.gov (4-Chlorobenzyl)hydrazine can serve as a key building block for synthesizing new N,N'-diacylhydrazine analogues. The 4-chloro substituent is a common feature in many pesticides and can contribute to enhanced biological activity.
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of diacylhydrazine derivatives starting from (4-Chlorobenzyl)hydrazine and various acyl groups, researchers can perform detailed SAR studies. This would help in identifying the structural features that maximize insecticidal potency against target pests like the beet armyworm, diamondback moth, and cotton bollworm. mdpi.com
Fungicides and Herbicides: The hydrazine moiety is a key component in many heterocyclic compounds with a broad spectrum of biological activities. researchgate.net Future work could involve using (4-Chlorobenzyl)hydrazine to synthesize novel pyrazole (B372694), triazole, or thiadiazole derivatives and screening them for fungicidal or herbicidal properties.
Table 2: Insecticidal Activity of Commercial Diacylhydrazine Derivatives
| Compound | Key Structural Feature | Mode of Action | Target Pests |
|---|---|---|---|
| Tebufenozide | N-tert-butyl-N'-(4-ethylbenzoyl) | Ecdysone Receptor Agonist mdpi.comnih.gov | Lepidoptera |
| Methoxyfenozide | N-tert-butyl-N'-(3,5-dimethylbenzoyl) | Ecdysone Receptor Agonist mdpi.com | Lepidoptera |
| Chromafenozide | N-tert-butyl-N'-(4-chlorobenzoyl) | Ecdysone Receptor Agonist mdpi.com | Lepidoptera |
Development of this compound as a Chemical Biology Probe
Chemical probes are essential tools for studying protein function in a native biological context. mskcc.org The electron-rich hydrazine functional group has emerged as a versatile "warhead" for activity-based protein profiling (ABPP), a chemoproteomic strategy to map functional enzymes. biorxiv.orgnih.gov These probes can covalently target electron-deficient enzyme cofactors and active sites. acs.orgacs.org
Future research can develop (4-Chlorobenzyl)hydrazine into a sophisticated chemical biology tool:
Activity-Based Protein Profiling (ABPP): By attaching a "clickable" alkyne or azide (B81097) handle to the (4-Chlorobenzyl)hydrazine scaffold, it can be transformed into an ABPP probe. biorxiv.org Such a probe could be used to broadly capture and identify entire classes of enzymes that utilize electron-deficient moieties, an area of the proteome that is less explored than nucleophilic sites. nih.govacs.org
Selective Probe Design: While initial hydrazine probes can be promiscuous, simple chemical tweaks can introduce selectivity. acs.org By modifying the structure, for example, by alkylating the hydrazine at different positions, it may be possible to design probes based on (4-Chlorobenzyl)hydrazine that selectively target specific enzyme subfamilies, enabling more focused drug discovery efforts. acs.org
In Vivo Target Engagement: Hydrazine-based drugs have shown the ability to access even challenging tissue spaces like the brain. biorxiv.org This suggests that probes derived from (4-Chlorobenzyl)hydrazine could be developed for in vivo imaging or to assess how effectively a drug engages its target in a living organism. biorxiv.org
Table 3: Characteristics of Hydrazine-Based Chemical Probes
| Feature | Description | Relevance to (4-Chlorobenzyl)hydrazine |
|---|---|---|
| Reactive Warhead | The electron-rich hydrazine group reacts with electron-poor sites on proteins. biorxiv.orgnih.gov | The core hydrazine moiety provides the fundamental reactivity. |
| Mechanism-Based | Labeling is dependent on the functional state of the enzyme's active site. nih.govacs.org | Probes would only label active enzymes, providing functional information. |
| Tunable Selectivity | Chemical modifications to the probe's scaffold can direct it toward specific enzyme classes. acs.org | The 4-chlorobenzyl group provides a scaffold for further chemical diversification to enhance selectivity. |
| Broad Applicability | Can target multiple enzyme classes bearing diverse organic and inorganic cofactors (e.g., flavin, heme). biorxiv.orgnih.gov | Allows for the exploration of the understudied "electrophilome." |
Comprehensive In-vitro and In-vivo Metabolic Profiling of Active Analogues
Understanding the metabolic fate of a compound is critical for developing safe and effective molecules. In vitro studies using liver microsomes are a standard method for identifying major metabolic pathways. nih.gov
A comprehensive metabolic study of (4-Chlorobenzyl)hydrazine and its active analogues would involve:
In-vitro Metabolite Identification: A study on the closely related N-(4-chlorobenzyl)-N'-benzoylhydrazine (CBBAH) in rat liver microsomes identified several key metabolites. nih.gov The metabolic pathways included N-dealkylation (loss of the 4-chlorobenzyl group), hydrolysis of the amide bond, and oxidation to a hydrazone. nih.gov It is highly probable that (4-Chlorobenzyl)hydrazine would undergo similar N-dealkylation and oxidation reactions.
Role of Cytochrome P450: The metabolism of many hydrazine derivatives is catalyzed by cytochrome P450 enzymes. nih.gov This oxidative metabolism can generate reactive intermediates, including free radicals and diazonium ions, which can covalently bind to cellular macromolecules. nih.govresearchgate.net
In-vivo Studies: Following in-vitro analysis, in-vivo studies are necessary to confirm the metabolic pathways and identify major excretion products. Studies on hydrazine itself show that it can be converted to nitrogen gas and that both the parent compound and its metabolites can be detected in blood and urine for extended periods. dtic.mil
Table 4: Potential Metabolic Pathways for (4-Chlorobenzyl)hydrazine Based on an Analogue (CBBAH) nih.gov
| Metabolic Pathway | Resulting Metabolite Type | Description |
|---|---|---|
| N-Dealkylation | Benzoic acid hydrazide | Cleavage of the bond between the benzyl carbon and the hydrazine nitrogen. |
| Hydrolysis | 4-Chlorobenzyl alcohol, Benzoic acid hydrazide | Cleavage of the N-N bond (less common) or other labile bonds in more complex analogues. |
| N-Oxidation | Hydrazone derivative | Oxidation of the hydrazine moiety, a common metabolic route for hydrazines. |
Integration with Computational Chemistry for Predictive Modeling
Computational chemistry and quantitative structure-activity relationship (QSAR) modeling are powerful tools for accelerating chemical research. nih.gov These in silico methods can predict the properties, activity, and potential liabilities of novel compounds before they are synthesized, saving time and resources.
Future research integrating (4-Chlorobenzyl)hydrazine with computational chemistry would include:
QSAR Modeling: By generating a database of analogues derived from (4-Chlorobenzyl)hydrazine and their experimentally determined biological activities (e.g., insecticidal IC₅₀ values), a QSAR model can be built. researchgate.net Such models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to create a mathematical relationship that can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net
Molecular Docking: For applications in drug discovery or pesticide design, molecular docking simulations can predict how a ligand derived from (4-Chlorobenzyl)hydrazine binds to the active site of a target protein (e.g., an ecdysone receptor or a specific enzyme). acs.orgacs.org This provides insight into the key molecular interactions responsible for biological activity and can guide the design of more potent analogues.
ADME/Toxicity Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. acs.orgacs.org Applying these models to derivatives of (4-Chlorobenzyl)hydrazine can help prioritize compounds with more favorable drug-like or pesticide-like properties and flag those with potential liabilities early in the design process.
Q & A
Basic: What are the optimized synthetic routes for (4-Chlorobenzyl)hydrazine hydrochloride, and how can reaction efficiency be validated?
Answer:
The synthesis typically involves reacting 4-chlorobenzyl chloride with hydrazine hydrate in a polar solvent (e.g., ethanol or water) under reflux, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt . To validate reaction efficiency, monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase like ethyl acetate/hexane (1:1). Confirm completion by observing the disappearance of the starting material. Purification via recrystallization (e.g., ethanol/water mixture) and characterization by melting point analysis and H NMR (DMSO-, δ 10.59 ppm for hydrazine NH protons) ensures product integrity .
Basic: What spectroscopic and chromatographic techniques are appropriate for characterizing purity and structure?
Answer:
- Spectroscopy:
- H/C NMR : Identify aromatic protons (δ 7.06–7.72 ppm for chlorobenzyl group) and hydrazine NH signals (δ 9.15–10.59 ppm) .
- IR : Confirm N–H stretching (3213 cm) and C–Cl vibrations (600–800 cm) .
- Chromatography:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>97%) .
Advanced: How to design kinetic studies to analyze nucleophilic reactivity in azo coupling reactions?
Answer:
To study nucleophilic reactivity, prepare azo dyes by reacting this compound with diazonium salts under controlled pH (4–6) and temperature (0–5°C). Monitor reaction kinetics via UV-Vis spectroscopy by tracking the formation of the azo chromophore (λ = 400–500 nm). Use pseudo-first-order conditions with excess diazonium salt to simplify rate calculations. Compare rate constants across substituent variations to quantify electronic effects of the chlorobenzyl group .
Advanced: What strategies mitigate batch-to-batch variability in biological activity assessments?
Answer:
- Standardized Assays : Use enzyme inhibition assays (e.g., aminopeptidase N or VEGFR2) with positive controls (e.g., bestatin) and replicate experiments (n ≥ 3) .
- Quality Control : Pre-screen batches via HPLC to ensure consistent purity.
- Statistical Analysis : Apply ANOVA to identify variability sources and normalize data using internal standards .
Advanced: How to resolve contradictions in enzyme inhibition data across studies?
Answer:
Contradictions may arise from differences in assay conditions (pH, temperature) or enzyme isoforms. Conduct comparative studies using identical protocols (e.g., IC determination under fixed conditions). Validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity or molecular docking to predict binding modes. Cross-reference results with structurally analogous hydrazine derivatives to identify trends .
Basic: What are the recommended handling and storage protocols to ensure compound stability?
Answer:
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation. Desiccate to avoid hygroscopic decomposition .
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood due to hemolytic toxicity (LD range: 25–2100 mg/kg in rodents) .
Advanced: What computational methods predict interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., aminopeptidase N) using PDB structures (e.g., 4FY7). Validate with free energy calculations (MM/PBSA).
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability. Analyze hydrogen bonding and hydrophobic interactions involving the chlorobenzyl group .
Advanced: How to evaluate degradation pathways under varying conditions?
Answer:
Perform accelerated stability studies:
- Thermal Degradation : Heat samples at 40–60°C for 1–4 weeks; analyze by HPLC for degradation products (e.g., chlorobenzyl chloride).
- Photolysis : Expose to UV light (λ = 254 nm) and monitor via LC-MS for oxidative byproducts (e.g., nitroso derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
